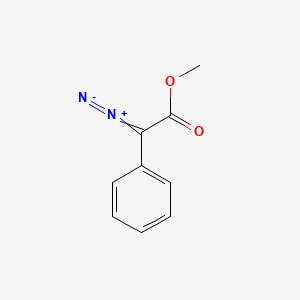

Methyl phenyldiazoacetate

Description

Methyl phenyldiazoacetate (MPDA) is a diazo carbonyl compound characterized by a diazo group (–N₂) adjacent to an ester moiety and a phenyl substituent. It is widely utilized in organic synthesis as a carbene precursor for C–H functionalization, cyclopropanation, and cross-coupling reactions. MPDA is typically synthesized via diazo transfer from methyl 2-phenylacetate using p-acetamidobenzenesulfonyl azide (p-ABSA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding 53–93% depending on reaction conditions . Its versatility is highlighted in asymmetric catalysis, photochemical reactions, and multicomponent transformations, such as Rh-catalyzed cyclopropanation (80–94% ee) and blue light-induced ketenimine formation (58% yield) .

Properties

IUPAC Name |

methyl 2-diazo-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)8(11-10)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAAEBUKCXOFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=[N+]=[N-])C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700982 | |

| Record name | 2-Diazonio-1-methoxy-2-phenylethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22979-35-7 | |

| Record name | Benzeneacetic acid, α-diazo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22979-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenyldiazoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022979357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Diazonio-1-methoxy-2-phenylethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL PHENYLDIAZOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV2N699A75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl phenyldiazoacetate is prepared by treating methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of a base . The reaction typically involves the following steps:

- Dissolve methyl phenylacetate in an appropriate solvent.

- Add p-acetamidobenzenesulfonyl azide to the solution.

- Introduce a base to facilitate the reaction.

- Isolate the resulting this compound as a yellow oil.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the preparation of this compound in large quantities would likely involve continuous-flow processes to ensure efficiency and scalability .

Chemical Reactions Analysis

Cyclopropanation Reactions

Methyl phenyldiazoacetate can undergo cyclopropanation reactions when treated with olefins, facilitated by rhodium catalysts such as dirhodium tetraacetate. These reactions are characterized by high selectivity and efficiency, allowing for the formation of cyclopropane derivatives from alkenes .

C-H Functionalization

This diazo compound is also employed in C-H functionalization reactions, where it inserts into C-H bonds of various organic substrates. The selectivity and reactivity of these transformations can be influenced by the electronic properties of the substituents on the aromatic ring .

Formation of Ketenimines

This compound can react with isocyanides under blue light irradiation to form ketenimines. The reaction proceeds via the elimination of nitrogen, which can be monitored through yields and spectroscopic techniques .

Flash Photolysis Studies

In aqueous solutions, flash photolysis of this compound generates phenylcarbomethoxycarbene, which subsequently hydrates to form transient enol species like methyl mandelate . This reaction pathway illustrates the dynamic behavior of carbenes and their intermediates.

-

Mechanistic Insights

The mechanisms underlying these reactions have been extensively studied using computational methods such as density functional theory (DFT). For instance, the activation energy barriers for donor/acceptor carbenoids derived from this compound are significantly lower than those for traditional acceptor systems, leading to enhanced reactivity and selectivity in cyclopropanation and C-H insertion reactions .

| Reaction Type | Description | Catalyst/Conditions | Yield/Outcome |

|---|---|---|---|

| Cyclopropanation | Formation of cyclopropanes from alkenes | Dirhodium tetraacetate | High selectivity |

| C-H Functionalization | Insertion into C-H bonds | Rhodium catalysts | Variable yields |

| Ketenimine Formation | Reaction with isocyanides under blue light | Blue LED irradiation | Yields around 43-45% |

| Flash Photolysis | Generation of carbenes in aqueous solution | N/A | Formation of transient enols |

This compound serves as a crucial reagent in organic synthesis, enabling a variety of chemical transformations through its ability to generate reactive carbene intermediates. Its applications span from cyclopropanation to C-H functionalization and beyond, showcasing its versatility and importance in modern organic chemistry research.

This article synthesizes findings from diverse sources to provide a comprehensive overview of the chemical reactions involving this compound, emphasizing its role as a key player in synthetic methodologies.

Scientific Research Applications

Synthesis of Donor-Acceptor Carbenes

Methyl phenyldiazoacetate is primarily utilized to generate donor-acceptor carbenes, which are essential in several synthetic pathways. The generation of these carbenes typically involves the use of dirhodium tetraacetate or similar chiral complexes as catalysts. The resulting carbenes can participate in:

- Cyclopropanation Reactions: Cyclopropanation involves the addition of a carbene to alkenes, forming cyclopropane derivatives. This reaction is valuable in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- C-H Bond Functionalization: this compound can insert into C-H bonds, allowing for the functionalization of hydrocarbons. This method is particularly useful for modifying aromatic compounds and introducing new functional groups.

Photoinduced Reactions

Recent studies have highlighted the potential of this compound in photoinduced reactions. For instance, its interaction with various alcohols under photochemical conditions has led to efficient O-H functionalization:

- Photoinduced Proton Transfer: Research indicates that this compound can facilitate photoinduced proton transfer reactions, enabling the functionalization of otherwise unreactive alcohols. This process has been shown to yield high amounts of desired products without extensive purification steps .

Applications in Organic Synthesis

This compound has been employed in various organic synthesis applications:

- Synthesis of Complex Molecules: It serves as a coupling partner in reactions that lead to the formation of complex structures, such as benzoylformates and quinoline derivatives. The efficiency of these reactions often depends on the electronic properties of substituents on the diazo compound .

- Catalytic Asymmetric Methods: The compound is also significant in developing practical catalytic asymmetric methods, enhancing the selectivity and efficiency of organic transformations .

Case Studies

The following table summarizes key studies demonstrating the applications of this compound:

Mechanism of Action

The mechanism of action of methyl phenyldiazoacetate involves the generation of carbenes, which are highly reactive intermediates. These carbenes can insert into C-H bonds, participate in cyclopropanation reactions, and undergo photochemical transformations. The molecular targets and pathways involved include the formation of donor-acceptor carbenes and their subsequent reactions with various substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Cyclopropanation and Cyclopropenation

MPDA exhibits distinct reactivity compared to other diazo esters. For instance:

- Copper/Silver Foil-Catalyzed Cyclopropenation: MPDA reacts with internal alkynes (e.g., 1-phenyl-propyne) under silver foil catalysis to afford cyclopropene products in 90% yield. In contrast, dimethyl diazomalonate and ethyl diazoacetate are ineffective under similar mechanochemical conditions .

- Rh-Catalyzed Cyclopropanation : MPDA achieves high enantioselectivity (94% ee) with Rh₂(S-biTISP)₄, outperforming tert-butyl phenyldiazoacetate in stereochemical control .

Energy Barriers and Catalytic Efficiency

The energy barrier for MPDA insertion into cyclopentane (17.4 kcal mol⁻¹) is lower than those of bulkier diazo esters, enabling faster carbene transfer . However, MPDA shows reduced enantioselectivity (20% ee) in Rh₂(S-NTTL)₄-catalyzed C–H insertion compared to triazole-based carbene precursors .

Substituent Effects on Reactivity

- Steric Hindrance : Ortho-substituted aryl diazoacetates (e.g., methyl 2-(2-methylphenyl)diazoacetate) exhibit reduced yields (34%) due to steric bulk, whereas meta-substituted derivatives (e.g., methyl 3-chlorophenyldiazoacetate) maintain moderate yields (68–74%) .

- Electron-Withdrawing Groups (EWGs): MPDA’s ester group enhances carbene stability, enabling efficient C–H functionalization. Replacing the methyl ester with stronger EWGs (e.g., trifluoroethyl) can alter reaction pathways, as seen in unsuccessful O–H insertion attempts with sodium hexafluoropropanolate .

Stereoselectivity Trends

- Cyclopropanation : MPDA achieves 94% ee with chiral Rh catalysts, surpassing tert-butyl diazoacetates in stereochemical precision .

- Stevens Rearrangement : MPDA reacts with 2-phenyloxetane to form tetrahydrofurans with a diastereomeric ratio (d.r.) of 18:1, while reactions with 2-phenylthietane yield a 1:1 d.r. due to reduced steric repulsion in transition states .

Table 1. Comparative Performance of Methyl Phenyldiazoacetate and Analogues

*Reaction conditions vary; see cited references for details.

Biological Activity

Methyl phenyldiazoacetate (MPDA) is a diazo compound that serves as a precursor to various reactive intermediates, particularly donor-acceptor carbenes. Its biological activity and applications in organic synthesis have garnered significant attention in recent years. This article explores the biological activity of MPDA, including its mechanisms of action, synthetic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . It is typically generated in situ from methyl phenylacetate through a reaction with p-acetamidobenzenesulfonyl azide in the presence of a base. The compound appears as a yellow oil and is known for its reactivity, particularly in cyclopropanation and C-H insertion reactions facilitated by transition metal catalysts such as dirhodium tetraacetate .

MPDA acts primarily through the generation of carbenes, which are highly reactive species capable of inserting into C-H bonds or undergoing cyclopropanation reactions. The reactivity of MPDA can be modulated by the electronic properties of substituents on the aromatic ring. Computational studies using density functional theory (DFT) have shown that donor-acceptor carbenoids derived from MPDA exhibit lower activation barriers for transformations compared to traditional acceptor carbenoids .

Table 1: Summary of Reactivity Patterns

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclopropanation | Rh catalyst, various substrates | 68-91 | Selectivity influenced by substituents |

| C-H Functionalization | Various alcohols | 32-95 | Depends on acidity and solvent conditions |

| Photoinduced Reactions | UV light, solvents | Varies | High efficiency under specific conditions |

Biological Applications

The biological activity of MPDA is primarily linked to its role in synthetic organic chemistry rather than direct biological effects. However, its derivatives have been explored for potential applications in medicinal chemistry and materials science.

Case Studies

- Cyclopropanation Reactions : In a study involving the treatment of various substrates with MPDA under rhodium catalysis, yields ranged from 68% to 91%, demonstrating its effectiveness in forming cyclopropane derivatives . This highlights its utility in synthesizing complex organic molecules.

- C-H Functionalization : Research has shown that MPDA can react with alcohols under specific conditions to yield functionalized products with high selectivity. For example, reactions involving trifluoroethanol yielded up to 95% of desired products without significant by-products, indicating the efficiency of MPDA in selective transformations .

- Flash Photolysis Studies : Flash photolysis experiments revealed that MPDA generates phenylcarbomethoxycarbene upon irradiation, which subsequently leads to the formation of transient enol species. This process underscores the compound's potential in studying reaction kinetics and mechanisms in organic chemistry .

Q & A

Q. What are the common catalytic systems and reaction pathways for methyl phenyldiazoacetate in C–H functionalization?

this compound is widely used in dirhodium-catalyzed cyclopropanation and C–H insertion reactions. For example, dirhodium tetraformate catalysts enable enantioselective cyclopropanation of styrene, with energy barriers for carbene insertion calculated at ~17.4 kcal mol⁻¹ . The reaction typically proceeds via rhodium carbenoid intermediates, where solvent coordination (e.g., acetone) can slow nitrogen extrusion and alter exothermicity (ΔE = -3.1 vs. -9.1 kcal mol⁻¹ without solvent) . Basic methodologies involve dirhodium catalysts like Rh₂(S-DOSP)₄ for stereoselective transformations, supported by kinetic isotope effect studies .

Q. How is this compound synthesized, and what factors influence its stability?

The compound is synthesized via the Regitz diazo transfer reaction, where methyl phenylacetate reacts with p-acetamidobenzenesulfonyl azide in the presence of a base (e.g., DBU). This method avoids dimerization and ensures high yields . Stability is enhanced by the donor-acceptor carbene structure, which reduces side reactions like carbene dimerization compared to less stabilized diazo compounds .

Q. What experimental techniques are used to characterize transient intermediates in this compound reactions?

Flash photolysis in aqueous solutions generates phenylcarbomethoxycarbene, which hydrates to form the enol of methyl mandelate. Time-resolved UV-Vis spectroscopy and kinetic isotope effects (e.g., solvent D₂O studies) are critical for identifying transient species and measuring ketonization rates (k = 1.5 × 10⁴ s⁻¹ in H₂O) .

Advanced Research Questions

Q. How do solvent dielectric constant and coordinating ability impact enantioselectivity in dirhodium-catalyzed cyclopropanation?

In supercritical fluoroform, enantiomeric excess (ee) varies from 40% to 80% depending on pressure-induced dielectric changes. Coordinating solvents (e.g., acetone) enhance enantioselectivity beyond dielectric effects by stabilizing axial Rh–solvent interactions, as shown in X-ray crystallography and DFT studies . For styrene cyclopropanation, solvent coordination alters transition-state geometry, with Rh₂(S-DOSP)₄ achieving up to 80% ee under optimized conditions .

Q. What computational strategies resolve contradictions in proposed mechanisms for iron-catalyzed C–H functionalization?

Iron-catalyzed reactions with this compound involve unclear spin states and radical intermediates. Hybrid DFT calculations (e.g., B3LYP/6-311G**) can model potential energy surfaces to distinguish between concerted vs. stepwise pathways. For example, steric repulsion in Stevens rearrangements explains diastereoselectivity differences (18:1 vs. 1:1) between oxetane and thietane substrates . Computational validation of kinetic isotope effects (e.g., ¹³C KIE = 1.024) also supports asynchronous transition states in Rh-catalyzed systems .

Q. Why do chiral Rh catalysts exhibit inferior enantioselectivity with aryl diazoacetates compared to N-sulfonyltriazoles?

Rh₂(S-NTTL)₄ achieves ≤20% ee in C–H insertions with this compound, versus higher selectivity with triazoles. This disparity arises from weaker substrate–catalyst interactions for aryl diazoacetates, as their bulkier phenyl groups hinder optimal transition-state alignment. Experimental comparisons with Rh₂(S-DOSP)₄ suggest ligand flexibility and electronic tuning are critical for improving enantioselectivity .

Q. How can competing pathways in donor/acceptor carbenoid reactions be controlled to enhance chemoselectivity?

Chemoselectivity in 1,3-dipolar cycloadditions (e.g., with aryl aldehydes) is achieved by modulating catalyst (Rh₂(OAc)₄) and substrate electronics. Electron-rich aldehydes favor dioxolane formation (90% yield), while steric effects suppress polymerization. GC/HPLC monitoring of reaction progress and DFT-based transition-state analysis (e.g., ΔΔG‡ = 1.7 kcal mol⁻¹) guide condition optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.